![molecular formula C7H9NO B6260504 rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo CAS No. 1727-97-5](/img/no-structure.png)

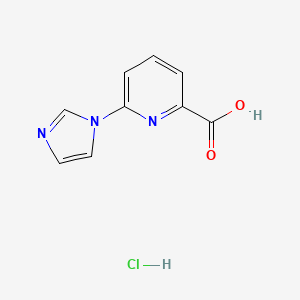

rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo” is a chemical compound with the IUPAC name (1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile . It has a molecular weight of 151.21 . It is in liquid form .

Synthesis Analysis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H13NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-4,6H2/t7-,8+,9+/m0/s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 151.21 . It is stored at a temperature of 4°C . The compound is in liquid form .Aplicaciones Científicas De Investigación

Catalytic Oxidation and Chemical Synthesis

The study by Cao et al. (2018) discusses the catalytic oxidation of cyclohexene, leading to various products including oxabicycloheptane derivatives. These compounds serve as intermediates in the chemical industry, underscoring the importance of selective catalytic oxidation processes in synthesizing valuable chemical intermediates. This research highlights the synthetic utility of bicyclic compounds in preparing a wide range of products with diverse functional groups, which can be applied in further chemical synthesis, materials science, and pharmaceutical research (Cao et al., 2018).

Pharmaceutical Research and Drug Design

Buchbauer et al. (1991) and a subsequent review detail the significance of norbornane compounds (which share structural motifs with the specified compound) in pharmaceutical research. These compounds have been utilized as medicaments and in drug research due to their unique molecular shape and the fixed position of substituents, making them valuable for studying structure-activity relationships. The distinct bicyclic structure of such compounds contributes to their role in medicinal chemistry for developing new therapeutic agents (Buchbauer & Pauzenberger, 1991).

Advanced Materials and Nanotechnology

The incorporation of nanomaterials into recycled aggregates for concrete applications, as discussed by Allujami et al. (2022), suggests potential applications for related bicyclic compounds in materials science. By acting as modifiers or additives, such compounds could improve the mechanical properties and durability of construction materials, pointing towards their utility in developing new materials with enhanced performance characteristics (Allujami et al., 2022).

Antioxidant and Preservative Applications in Food Industry

Marchev et al. (2021) explore the biotechnological production and biological properties of rosmarinic acid, a compound known for its antioxidant activity. While not directly related, the study illustrates how compounds with specific functional groups can serve as natural antioxidants or preservatives in the food industry, suggesting potential research avenues for exploring the antioxidant properties of similar bicyclic compounds (Marchev et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo involves the following steps: 1) synthesis of 2-cyanocyclohexanone, 2) reduction of 2-cyanocyclohexanone to 2-cyclohexenone, 3) synthesis of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, 4) esterification of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with 2-cyclohexenone, and 5) cyclization of the resulting ester to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo.", "Starting Materials": [ "Cyclohexanone", "Sodium cyanide", "Benzyltriethylammonium chloride", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Ethyl chloroformate", "2-Cyclohexenone", "Maleic anhydride" ], "Reaction": [ "Synthesis of 2-cyanocyclohexanone: Cyclohexanone is reacted with sodium cyanide in the presence of benzyltriethylammonium chloride to form 2-cyanocyclohexanone.", "Reduction of 2-cyanocyclohexanone to 2-cyclohexenone: 2-Cyanocyclohexanone is reduced with sodium borohydride in acetic acid to form 2-cyclohexenone.", "Synthesis of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Maleic anhydride is reacted with sodium hydroxide to form maleic acid, which is then esterified with ethyl chloroformate to form ethyl maleate. Ethyl maleate is then cyclized with sodium hydroxide to form 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.", "Esterification of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with 2-cyclohexenone: 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid is esterified with 2-cyclohexenone in the presence of a catalyst to form the corresponding ester.", "Cyclization of the resulting ester to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo: The resulting ester is cyclized in the presence of a catalyst to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo." ] } | |

Número CAS |

1727-97-5 |

Fórmula molecular |

C7H9NO |

Peso molecular |

123.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.